molecular formula C12H15NO2 B13332257 Methyl 3-(cyclobutylamino)benzoate

Methyl 3-(cyclobutylamino)benzoate

Katalognummer: B13332257
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: NPGGHCXOFPZKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(cyclobutylamino)benzoate is an organic compound with the molecular formula C12H15NO2 It is an ester derivative of benzoic acid, where the ester group is substituted with a cyclobutylamino group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclobutylamino)benzoate typically involves the esterification of 3-(cyclobutylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(cyclobutylamino)benzoic acid+methanolacid catalystMethyl 3-(cyclobutylamino)benzoate+water\text{3-(cyclobutylamino)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(cyclobutylamino)benzoic acid+methanolacid catalyst​Methyl 3-(cyclobutylamino)benzoate+water

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, solid acid catalysts such as zirconium or titanium-based catalysts can be used to facilitate the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(cyclobutylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclobutylamino)benzoic acid and methanol.

    Nitration: Electrophilic aromatic substitution can introduce nitro groups into the benzene ring.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid is commonly used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is effective for reducing nitro groups.

Major Products

    Hydrolysis: 3-(cyclobutylamino)benzoic acid and methanol.

    Nitration: Methyl 3-(cyclobutylamino)-4-nitrobenzoate.

    Reduction: Methyl 3-(cyclobutylamino)-4-aminobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(cyclobutylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The exact mechanism of action of Methyl 3-(cyclobutylamino)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the detailed mechanisms and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclobutylamino group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.

    Propyl benzoate: Another ester derivative with a propyl group.

Uniqueness

Methyl 3-(cyclobutylamino)benzoate is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

methyl 3-(cyclobutylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-4-2-7-11(8-9)13-10-5-3-6-10/h2,4,7-8,10,13H,3,5-6H2,1H3

InChI-Schlüssel

NPGGHCXOFPZKPC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)NC2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.